molecular formula C14H10ClN3O2S B2693012 N-(4-(4-chlorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946285-95-6

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No. B2693012
CAS RN: 946285-95-6
M. Wt: 319.76
InChI Key: OZOACAYTCWRDCU-UHFFFAOYSA-N
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Description

“N-(4-(4-chlorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide” is a chemical compound that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . The compound also contains a chlorophenyl group, an isoxazole ring, and a carboxamide group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a chlorophenyl group, an isoxazole ring, and a carboxamide group. These groups could potentially allow for various types of chemical reactions .

Scientific Research Applications

Synthesis and Potential Biological Activities

Several studies have focused on the synthesis of similar compounds and their derivatives, aiming to explore their potential biological activities. For instance, compounds synthesized through the reaction of N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes showed significant inhibition on bacterial and fungal growth, indicating potential antimicrobial activities (Akbari et al., 2008). Furthermore, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, with some compounds displaying moderate activity (Cai et al., 2016).

Application in Dyeing and Material Science

Research has also extended to the development of novel heterocyclic aryl monoazo organic compounds, including those containing the thiazole unit, for application in dyeing polyester fibers. These compounds exhibited high efficiency based on in vitro screening of their antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi. The colored polyester fibers could potentially be applied as sterile and/or biologically active fabrics in various life applications (Khalifa et al., 2015).

Antiviral Applications

Further explorations into the antiviral applications have led to the synthesis of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which demonstrated certain anti-tobacco mosaic virus activity. This indicates the potential of such compounds in developing antiviral agents (Chen et al., 2010).

Anticancer and Docking Studies

Microwave-assisted synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups has been conducted, showing promising anticancer activity against various human cancer cell lines. A molecular docking study was also performed to predict the probable mechanism of action, suggesting the compounds' potential as anticancer agents (Tiwari et al., 2017).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. Given the known activities of other thiazole-containing compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-8-6-12(20-18-8)13(19)17-14-16-11(7-21-14)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOACAYTCWRDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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